![molecular formula C13H14N6O2 B2371331 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034414-71-4](/img/structure/B2371331.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, includingStaphylococcus aureus and Escherichia coli .
Mode of Action
It is known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial activity . This is typically achieved through the disruption of essential bacterial processes, leading to bacterial cell death.
Action Environment
Factors such as ph, temperature, and the presence of other substances can often impact the effectiveness of antibacterial agents .
Análisis Bioquímico
Biochemical Properties
This compound interacts with various enzymes and proteins, particularly c-Met/VEGFR-2 kinases . The nature of these interactions involves inhibitory activities, where N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide acts as a potent inhibitor .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly cancer cell lines such as A549, MCF-7, and Hela . It influences cell function by inhibiting the growth of these cells in the G0/G1 phase in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically c-Met and VEGFR-2 proteins . It inhibits the expression of these proteins, thereby affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to induce late apoptosis of A549 cells . Its stability and long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known to interact with c-Met and VEGFR-2 proteins, suggesting its involvement in related metabolic pathways .
Actividad Biológica
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N5O2 with a molecular weight of 283.29 g/mol. The compound features a triazolo-pyrazine core structure which is crucial for its biological activity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazolo-pyrazine derivatives. A related compound demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. The IC50 values for these compounds were reported as low as 0.25 μM, indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 0.25 | AMPK phosphorylation |
Compound B | MCF7 | 0.49 | Cell cycle arrest via p53/p21 |
N-(piperidine) | Various | 0.49–48.0 | Multiple pathways |
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to this compound has also been investigated. For instance, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
Table 2: Antimicrobial Activity
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Anticancer Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving AMPK activation and modulation of cell cycle regulators such as p53 and p21 .
- Antimicrobial Mechanisms : The antibacterial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
In recent research involving the synthesis and evaluation of various triazolo-pyrazine derivatives, several compounds were tested for their anticancer properties. Among these, one derivative exhibited significant activity against a panel of human cancer cell lines with promising structure-activity relationships (SAR) identified .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that the triazole moiety can enhance the biological activity of compounds by improving their interaction with cellular targets involved in cancer progression.
In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting potential as anticancer agents. The incorporation of the triazole ring has been linked to improved potency in inhibiting cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) .
Inhibition of Protein Kinases
The compound is also being investigated for its ability to inhibit specific protein kinases such as c-Met and VEGFR-2. These kinases play critical roles in cell signaling pathways related to growth, survival, and angiogenesis. By targeting these pathways, the compound may help in developing therapies for conditions characterized by abnormal cell proliferation and vascularization .
Biological Mechanisms
The mechanisms through which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide exerts its effects include:
- Binding Affinity : The unique structural elements allow for effective binding to target proteins.
- Bioisosterism : The triazole moiety can serve as an amide bond surrogate, enhancing stability against enzymatic degradation .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazolopyrazine core.
- Functionalization with methoxy groups.
- Attachment of the pyrrole ring via carboxamide formation.
These synthetic routes are optimized for yield and purity using various catalysts and reaction conditions .
Case Studies
Several studies have documented the biological activity and therapeutic potential of this compound:
- Study on Antiproliferative Effects : A comparative analysis revealed that compounds with the triazole scaffold demonstrated lower IC50 values in human cancer cell lines compared to their non-triazole counterparts .
- Protein Kinase Inhibition : Research focused on the interaction between this compound and c-Met/VEGFR-2 kinases showed promising results in inhibiting their activity, suggesting applications in targeted cancer therapies .
Propiedades
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGAMDTMREOHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.